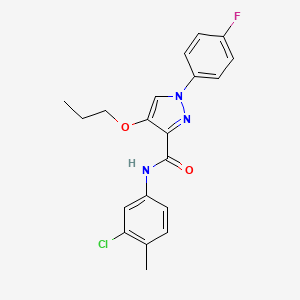

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Beschreibung

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a propoxy chain at position 4, and a 3-chloro-4-methylphenyl carboxamide substituent at position 2. Its molecular formula is C₂₁H₂₁ClFN₂O₂, with a molecular weight of 393.86 g/mol. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the propoxy group may influence solubility and binding interactions.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2/c1-3-10-27-18-12-25(16-8-5-14(22)6-9-16)24-19(18)20(26)23-15-7-4-13(2)17(21)11-15/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFBCZZHYDVQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their biological activities, with structural variations significantly affecting potency, selectivity, and pharmacokinetics. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact on Bioactivity: The target compound lacks direct activity data in the provided evidence, but its 3-chloro-4-methylphenyl and 4-fluorophenyl groups resemble the dichlorophenyl and fluorophenyl motifs in CB1 antagonists (e.g., the compound in ). These halogenated groups are critical for hydrophobic interactions with receptor pockets.

Crystallographic Insights :

- Pyrazole derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () confirm that dihydro-pyrazole cores adopt planar conformations, which may influence binding to flat receptor surfaces. The target compound’s fully aromatic pyrazole ring likely enhances rigidity and binding specificity.

Selectivity Considerations: The compound in achieves sub-nanomolar CB1 antagonism due to its dichlorophenyl and pyridylmethyl substituents, which are absent in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. Key steps include coupling reactions (e.g., Ullmann or Suzuki-Miyaura for aryl-aryl bonds) and functional group modifications. For example, the propoxy group is introduced via nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .

- Optimization : Reaction temperature (60–120°C), solvent choice (DMF vs. acetonitrile), and catalyst loading (e.g., Pd catalysts for cross-coupling) critically influence yield. Purification via column chromatography or HPLC is recommended, with TLC monitoring (Rf ~0.3–0.5 in ethyl acetate/hexane) to track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- NMR :

- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and propoxy group protons (triplet at δ 1.2–1.4 ppm for –CH₂CH₂CH₃, multiplet at δ 3.5–3.7 ppm for –OCH₂–).

- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and fluorophenyl carbons (δ ~115–160 ppm) .

- IR : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and aryl ether (C–O–C at ~1250 cm⁻¹) .

- MS : Molecular ion peak (M+H⁺) matched to the molecular formula (C₂₁H₂₀ClFN₂O₂) with isotopic patterns for Cl and F .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and which molecular targets are most promising?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or VEGFR). Pyrazole and fluorophenyl moieties often interact with hydrophobic pockets, while the carboxamide forms hydrogen bonds .

- QSAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity. For example, bulkier substituents on the phenyl ring may enhance binding affinity but reduce solubility .

- Targets : Prioritize kinases and GPCRs due to structural similarity to known pyrazole-based inhibitors .

Q. How should researchers address contradictions in reported biological activity data across different studies?

- Root Causes : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. For instance, residual solvents (e.g., DMSO) can artifactually inhibit enzyme activity .

- Resolution :

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Validate purity via HPLC (>98%) and quantify degradation products (e.g., hydrolyzed carboxamide) under physiological conditions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Synthetic Modifications : Systematically vary substituents (e.g., replace propoxy with methoxy or ethoxy) and assess changes in logP (HPLC-measured) and IC₅₀ (enzymatic assays) .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions (e.g., π-π stacking with fluorophenyl groups) .

- Data Integration : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.